Product packaging for Di((2H3)methyl) sulphate(Cat. No.:CAS No. 15199-43-6)

Di((2H3)methyl) sulphate

Cat. No.: B144064
CAS No.: 15199-43-6
M. Wt: 132.17 g/mol
InChI Key: VAYGXNSJCAHWJZ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di((2H3)methyl) sulphate (CAS 15199-43-6), also known as dimethyl-d6 sulfate, is a stable isotope-labeled analog of dimethyl sulfate where the six hydrogen atoms of the two methyl groups are replaced by deuterium ([2]H or D). Its molecular formula is C2D6O4S, with an average molecular weight of 132.16 g/mol . This compound is primarily valued in research as a methyl-d3 labeling reagent in organic synthesis and analytical chemistry. Similar to its non-deuterated form, it functions as a strong methylating agent, transferring CD3 groups to nucleophiles such as phenols, amines, and thiols . The incorporation of deuterium atoms makes it an essential tool for reaction mechanism studies, tracer experiments, and as an internal standard in analytical techniques like mass spectrometry and NMR, helping researchers with precise quantification and tracking . It is critical to handle this reagent with extreme care. Like dimethyl sulfate, it is highly toxic, corrosive, carcinogenic, and mutagenic . It can be absorbed through the skin, mucous membranes, and by inhalation, and symptoms of exposure may be delayed. All safety protocols applicable to dimethyl sulfate must be followed. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O4S B144064 Di((2H3)methyl) sulphate CAS No. 15199-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trideuteriomethyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGXNSJCAHWJZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164923
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15199-43-6
Record name Methan-d3-ol, 1,1′-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15199-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di((2H3)methyl) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di[(2H3)methyl] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Di 2h3 Methyl Sulphate

Direct Esterification Approaches Utilizing Deuterated Alcohols

Direct esterification is a fundamental approach for the synthesis of sulfates, and this method is readily adapted for the preparation of the deuterated analogue. The process involves the reaction of a deuterated methanol (B129727) species with a strong sulfonating agent.

One documented method involves the direct esterification of methyl-d3 alcohol (CD3OH) with chlorosulphonic acid (ClSO3H). cdnsciencepub.com This reaction effectively transfers the sulfonyl group to the deuterated methoxy (B1213986) group, leading to the formation of Di((2H3)methyl) sulphate. While effective, this approach can be inconvenient if the starting methyl-d3 alcohol must first be prepared from other precursors like methyl-d3 bromide. cdnsciencepub.com

A more common general method for the synthesis of non-deuterated dimethyl sulfate (B86663) is the esterification of methanol with sulfuric acid. wikipedia.org By analogy, this compound can be synthesized by reacting deuterated methanol (CD3OH) with sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent side reactions or decomposition of the product. atamanchemicals.com

Table 1: Direct Esterification Methods
Deuterated AlcoholSulfonating AgentGeneral Reaction
Methanol-d4 (B120146) (CD3OD)Chlorosulphonic Acid (ClSO3H)2 CD3OD + ClSO3H → (CD3O)2SO2 + HCl + H2O
Methanol-d4 (CD3OD)Sulfuric Acid (H2SO4)2 CD3OD + H2SO4 → (CD3O)2SO2 + 2 H2O

Consideration of Alternative Deuteromethylation Reagents and Precursors

Beyond direct esterification of deuterated alcohols, alternative precursors and reagents can be employed to synthesize this compound. These methods can offer advantages in terms of yield, convenience, and availability of starting materials.

A highly efficient alternative involves the reaction of methyl-d3 bromide (CD3Br) with silver sulphate (Ag2SO4). cdnsciencepub.com This method has been reported to produce this compound in yields as high as 90%. cdnsciencepub.com This route is particularly promising due to the commercial availability of high-purity methyl-d3 bromide.

Another potential, though perhaps less convenient, route is the isotopic exchange between a deuterated methyl halide and non-deuterated dimethyl sulphate. cdnsciencepub.com For instance, reacting methyl-d3 iodide (CD3I) with standard dimethyl sulphate could theoretically produce the deuterated product. cdnsciencepub.com

Furthermore, the commercial production of non-deuterated dimethyl sulfate often utilizes the continuous reaction of dimethyl ether with sulfur trioxide. wikipedia.orggoogle.com This industrial process could be adapted for the synthesis of the deuterated analogue by using dimethyl-d6 ether (CD3OCD3) as the starting material.

Table 2: Alternative Synthetic Routes
Deuterated PrecursorReagentReported YieldNotes
Methyl-d3 bromide (CD3Br)Silver sulphate (Ag2SO4)90%Offers high yield from a readily available precursor. cdnsciencepub.com
Dimethyl-d6 ether (CD3OCD3)Sulfur trioxide (SO3)-Analogous to the primary industrial synthesis of (CH3)2SO4. wikipedia.orggoogle.com
Methyl-d3 iodide (CD3I)Dimethyl sulphate ((CH3)2SO4)-A potential isotopic exchange method. cdnsciencepub.com

Strategies for Maintaining Isotopic Purity During Synthesis

The utility of deuterated compounds hinges on their isotopic purity, which is the percentage of molecules that contain the deuterium (B1214612) label at the desired positions. nih.govrsc.org Maintaining high isotopic purity during the synthesis of this compound is therefore of critical importance.

The primary strategy begins with the use of starting materials with the highest possible isotopic enrichment. isotope.com Precursors such as methyl-d3 bromide or methanol-d4 are commercially available with isotopic purities often exceeding 99 atom % D. isotope.comsigmaaldrich.com Using these high-purity starting materials minimizes the introduction of non-deuterated species from the outset.

During the reaction and subsequent workup, it is crucial to prevent any hydrogen-deuterium (H/D) exchange reactions. This involves the careful selection of solvents and reagents to exclude sources of protium (B1232500). For example, any aqueous washing steps should be performed with heavy water (D2O) instead of ordinary water (H2O) to prevent back-exchange.

Verification of isotopic purity in the final product is an essential final step. Modern analytical techniques are indispensable for this characterization.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the relative abundance of different isotopologues (e.g., d5, d6), allowing for a precise calculation of isotopic purity. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity. rsc.org

Table 3: Isotopic Purity: Strategies and Verification
Strategy/MethodDescription
High-Purity Precursors Utilize starting materials with >99 atom % D enrichment to minimize protium contamination. isotope.comsigmaaldrich.com
Avoid H/D Exchange Use deuterated solvents and reagents (e.g., D2O for workup) to prevent the loss of deuterium labels.
Analytical Verification (HRMS) Precisely measures the mass of the compound to distinguish between H/D isotopologues and quantify isotopic enrichment. nih.govrsc.org
Analytical Verification (NMR) Confirms the structural integrity and the specific location of deuterium atoms within the molecule. rsc.org

Elucidation of Reaction Mechanisms Via Di 2h3 Methyl Sulphate

Application in Investigating Alkylation and Methylation Pathways

Di((2H3)methyl) sulphate is a potent deuteromethylating agent used to introduce a trideuteromethyl (-CD₃) group onto various substrates, including phenols, amines, and thiols. nih.gov Its primary application in this area is to provide an unambiguous tag to follow the course of alkylation and methylation reactions. The reaction typically proceeds through an Sₙ2 mechanism, where a nucleophile attacks one of the deuterated methyl carbons, displacing the methyl sulphate anion as a leaving group. nih.gov

By using the deuterated reagent, researchers can precisely determine the site of methylation in a polyfunctional molecule and track the transfer of the methyl group. This is particularly valuable in the study of DNA alkylation, where identifying the specific purine (B94841) bases that have been methylated is crucial. nih.govnih.gov The presence of the -CD₃ group can be confirmed using analytical techniques such as mass spectrometry, which detects the mass increase, or NMR spectroscopy, where the deuterium (B1214612) signal provides structural information.

Research findings have demonstrated that the chemical nature of the alkylating agent, the DNA sequence, and chromatin structure all influence the context-dependent formation of alkylpurines. nih.gov While this compound is an effective reagent, its use is sometimes limited by its high cost and toxicity, leading researchers to explore alternative deuteromethylating agents. nih.gov

Substrate ClassNucleophilic AtomReaction ProductSignificance of Deuterium Label
Phenols (Ar-OH)OxygenAryl-O-CD₃Confirms O-methylation pathway.
Amines (R-NH₂)NitrogenR-NH(CD₃) / R-N(CD₃)₂Tracks the extent and site of N-methylation.
Thiols (R-SH)SulfurR-S-CD₃Elucidates S-methylation mechanisms.
DNA (Guanine)Nitrogen (N7)N7-trideuteromethylguanineIdentifies specific sites of DNA damage by alkylation. nih.gov

Deuterium Labeling for Tracing Reaction Intermediates

The use of deuterium labels is a cornerstone of mechanistic chemistry, primarily for tracing the movement of atoms and for determining kinetic isotope effects (KIE). nih.gov this compound provides a stable, non-radioactive label that can be followed through multi-step reactions to identify transient intermediates.

When a reaction is performed with this compound and its non-deuterated counterpart under identical conditions, a comparison of their reaction rates can reveal the KIE. A primary KIE (where the C-H or C-D bond is broken in the rate-determining step) can provide strong evidence for the mechanism. For methyl transfer reactions, the secondary KIE observed when comparing CH₃ and CD₃ transfer rates can offer insights into the structure of the transition state.

The isotopic label is invaluable for distinguishing between competing reaction pathways. If a reaction can proceed through multiple routes, the location of the -CD₃ group in the final products helps to establish which path was taken. This method is crucial for understanding complex rearrangements and for verifying the existence of proposed intermediates that are too unstable to be isolated directly. acs.org

Analytical TechniqueInformation Gained from Deuterium LabelApplication in Mechanism Elucidation
Mass Spectrometry (MS)Detects mass shift (+3 Da per methyl group) in fragments and products.Confirms the incorporation of the deuterated methyl group into specific molecules, helping to identify products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy²H NMR detects the presence and chemical environment of the label. ¹H NMR shows the absence of proton signals where deuterium is present.Determines the precise location of the label within a molecule's structure, confirming the site of methylation.
Kinetic StudiesMeasures the difference in reaction rates between the deuterated and non-deuterated reactant (Kinetic Isotope Effect). nih.govProvides evidence for the rate-determining step and the nature of the transition state.

Role in Superacid-Mediated Transformations

Superacids are media with an acidity greater than that of 100% sulfuric acid, capable of protonating even extremely weak bases and generating highly reactive carbocationic intermediates. These environments enable chemical transformations that are not possible under conventional conditions. researchgate.net

In the context of superacid chemistry, this compound can be used as a source for the deuterated methyl cation or to deuteromethylate substrates under these extreme conditions. The high reactivity of species in superacids often leads to complex rearrangements and fragmentations. The deuterium label provided by this compound is essential for tracking the methyl group through these intricate pathways. For example, it can help determine whether a methyl group migrates within a molecule or is transferred between molecules, providing critical data for validating proposed mechanisms involving carbocations.

Transformation TypeRole of this compoundMechanistic Insight from Labeling
Friedel-Crafts AlkylationActs as a deuteromethylating agent for aromatic compounds. researchgate.netConfirms the electrophilic addition of a -CD₃ group to the aromatic ring.
Carbocation RearrangementIntroduces a -CD₃ group that can be tracked.Elucidates the pathways of skeletal rearrangements (e.g., Wagner-Meerwein shifts) by identifying the final position of the label.
Isomerization of AlkanesCan initiate reactions by forming a deuteromethylated intermediate.Helps to differentiate between intramolecular (migration) and intermolecular (transfer) mechanisms of isomerization.

Analysis of Cleavage Mechanisms in Solvolytic Reactions

Solvolysis refers to a reaction in which the solvent acts as the nucleophile. For an alkylating agent like this compound, solvolysis involves the cleavage of the C-O bond as a solvent molecule (e.g., water, alcohol) attacks a deuterated methyl group. Studying this process provides insight into the fundamental reactivity and stability of the compound and the factors influencing Sₙ1 versus Sₙ2 pathways.

Using this compound allows for a precise analysis of the reaction products and kinetics. By measuring the rate of formation of deuterated methanol (B129727) (CD₃OH) or a deuterated methyl ether (CD₃OR) in an alcohol solvent, the solvolysis rate can be determined. Comparing this rate to that of the non-deuterated analogue can reveal secondary kinetic isotope effects, which shed light on the transition state geometry. iaea.org

Furthermore, in mixed-solvent systems, the deuterium label enables accurate quantification of the different products formed. The ratio of these products can indicate the degree of nucleophilic participation of each solvent component in the reaction, offering a detailed picture of the cleavage mechanism.

Solvent SystemPotential ProductsMechanistic Question Answered by Labeling
Water (H₂O)CD₃OH, H⁺, [CD₃OSO₃]⁻Determines the rate of hydrolysis and the kinetic isotope effect for the C-O bond cleavage. iaea.org
Alcohol (R-OH)CD₃OR, H⁺, [CD₃OSO₃]⁻Investigates the mechanism of ether formation via solvolysis.
Mixed (H₂O / R-OH)CD₃OH and CD₃ORMeasures the competitive nucleophilicity of water vs. alcohol toward the deuterated methyl group, elucidating reaction selectivity.

Kinetic and Solvent Isotope Effects with Di 2h3 Methyl Sulphate

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effect Studies

Kinetic isotope effects (KIEs) are changes in the reaction rate that occur when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org This phenomenon is a powerful tool for understanding reaction mechanisms, particularly the bond-breaking and bond-forming events in the rate-determining step.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For deuterium, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a primary KIE (kH/kD) is typically greater than 1. libretexts.org In the context of Di((2H3)methyl) sulphate, a primary KIE would be relevant if a C-D bond were being cleaved in the slowest step of the reaction, which is not the case for its typical use as a methylating agent.

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org For reactions involving this compound, the focus is on the α-secondary kinetic isotope effect, where the deuterium atoms are on the carbon atom undergoing nucleophilic attack (the α-carbon). These effects arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

In S N 2 reactions, as the nucleophile attacks the α-carbon, the hybridization of this carbon changes from sp³ in the reactant to a more sp²-like state in the trigonal bipyramidal transition state. This change leads to a loosening of the out-of-plane bending vibrations of the non-reacting bonds (the C-D bonds). Consequently, the energy difference between the C-D and C-H bending vibrations is smaller in the transition state than in the ground state, resulting in an "inverse" α-secondary KIE, where the kH/kD ratio is less than 1. Studies on other methyltransferases have shown inverse α-secondary KIEs, which are consistent with an S N 2 mechanism. pnas.orgnih.gov For the methylation of a nucleophile (Nu⁻) by this compound, the reaction would be:

Nu⁻ + (CD₃)₂SO₄ → Nu-CD₃ + CD₃SO₄⁻

The observed kH/kD for this type of reaction is expected to be inverse, indicating a transition state with significant sp² character at the methyl carbon. For example, studies of the enzyme SET8, which catalyzes methylation using S-adenosyl-l-methionine (SAM), revealed an inverse intrinsic α-secondary CD₃ KIE of 0.90, pointing to an early, asymmetrical S N 2 transition state. pnas.org

Table 1: Illustrative α-Secondary Kinetic Isotope Effects in S N 2 Methyl Transfer Reactions

Reactant/Enzyme Nucleophile kH/kD (per D) Interpretation
Methyl Iodide Pyridine 0.96 S N 2 Transition State
S-adenosyl-l-methionine (SET8) Lysine (H4K20) 0.96 (0.90 intrinsic) Early S N 2 Transition State pnas.org

This table presents typical values for analogous methyl transfer reactions to illustrate the concept, as specific experimental data for this compound was not found in the provided search results.

Solvent Isotope Effect Investigations in Reaction Kinetics

The solvent can play a crucial role in the kinetics of a reaction, and substituting a standard solvent like water (H₂O) with its deuterated counterpart, heavy water (D₂O), can reveal mechanistic details. This is known as the solvent isotope effect (SIE). An SIE can arise if the solvent is directly involved as a reactant, a catalyst, or if it solvates the reactants and transition state differently.

Investigations into solvent isotope effects are valuable for distinguishing between different reaction mechanisms. For instance, if a proton transfer from the solvent is part of the rate-determining step, a significant primary KIE (kH₂O/kD₂O > 1) is often observed. Conversely, if a proton is more strongly bound in the transition state than in the reactant state, an inverse isotope effect (kH₂O/kD₂O < 1) may occur.

Interpretation of Isotope Effects for Rate-Determining Steps

For a methylation reaction with this compound proceeding via an S N 2 mechanism, the rate-determining step is the single step in which the nucleophile attacks the methyl carbon, and the sulphate group departs. The interpretation of the KIE in this context is as follows:

Primary KIE : Since no C-D bonds are broken, a primary KIE is not expected. If one were observed, it would suggest an alternative mechanism, such as one involving C-D bond cleavage via an elimination pathway, which is not typical for this reagent.

α-Secondary KIE : An inverse α-secondary KIE (kH/kD < 1) is strong evidence for a classic S N 2 transition state. The magnitude of the inverse effect can provide further detail; a value closer to 1 suggests an "early" transition state (resembling reactants), while a more significantly inverse value suggests a "late" transition state (resembling products) or a more constrained transition state structure. For methyl transfer reactions, observed values are often in the range of 0.90-0.98 per deuterium atom.

Therefore, the experimental determination of an inverse α-secondary KIE in a reaction utilizing this compound would strongly support a mechanism where the rate-determining step involves the concerted, bimolecular displacement of the methyl sulphate group by a nucleophile.

Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining molecular structure. In the case of Di((2H3)methyl) sulphate, isotopic labeling with deuterium (B1214612) offers unique advantages for spectral analysis.

Deuterium for Signal Simplification and Assignment

The primary and most direct effect of replacing all methyl protons with deuterium is the dramatic simplification of the ¹H NMR spectrum. In a standard ¹H NMR experiment, the spectrum of this compound would be devoid of the large singlet corresponding to the methyl protons that dominates the spectrum of its non-deuterated counterpart, dimethyl sulphate. This is because deuterium resonates at a much lower frequency than protons and is not detected in a typical ¹H NMR experiment.

This simplification is highly advantageous for identifying and quantifying non-deuterated impurities within a sample. Any signals observed in the ¹H NMR spectrum would correspond to these impurities or to the small residual signal of partially deuterated species (e.g., -CHD₂). The residual signal for a CHD₂ group typically appears as a 1:2:3:2:1 quintet due to coupling with the two deuterium nuclei (spin I=1). osu.edu This simplifies the process of assigning peaks to trace contaminants, a common task in chemical analysis. illinois.eduepfl.chsigmaaldrich.com

Isotope Shift Analysis in ¹H and ¹³C NMR

While deuterium simplifies the ¹H NMR spectrum by removing signals, it also introduces subtle but measurable effects on the chemical shifts of nearby nuclei, known as isotope shifts.

¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbon signal of the deuterated methyl group (-CD₃) is expected to be shifted slightly upfield (to a lower ppm value) compared to the -CH₃ carbon in dimethyl sulphate. This phenomenon is known as the deuterium isotope effect on ¹³C chemical shifts. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to increased shielding of the carbon nucleus. Furthermore, the signal for the -CD₃ carbon will appear as a multiplet (a septet) due to the one-bond coupling between carbon-13 and the three deuterium nuclei. osu.edu

¹H NMR: The isotope shift in ¹H NMR is observed in the residual signals of incompletely deuterated molecules. The chemical shift of a proton in a -CHD₂ group is slightly different from that in a -CH₃ group, providing another layer of detail for analysis.

The precise chemical shifts can be influenced by the deuterated solvent used for the NMR measurement. mdpi.com For reference, the non-deuterated methyl protons of dimethyl sulphate appear as a singlet in various solvents.

Table 1: Comparison of Expected NMR Signals for Dimethyl Sulphate and this compound

CompoundNucleusExpected Chemical Shift (ppm)Signal PatternNotes
Dimethyl sulphate ((CH₃)₂SO₄)¹H~3.9 (in CDCl₃)SingletRepresents six equivalent protons. spectrabase.com
This compound ((CD₃)₂SO₄)¹HNot observed-Deuterium is silent in ¹H NMR.
Dimethyl sulphate ((CH₃)₂SO₄)¹³C~55.0 (in CDCl₃)Quartet (in ¹H-coupled spectrum)-
This compound ((CD₃)₂SO₄)¹³CSlightly < 55.0SeptetUpfield isotope shift and coupling to deuterium.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes significant and predictable shifts in the vibrational frequencies, providing a powerful tool for spectral assignment and structural analysis.

Deuterium-Induced Spectral Shifts and Band Assignments

The frequency of a vibrational mode is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as massive as protium (B1232500), vibrational modes involving the motion of the methyl groups are shifted to lower wavenumbers (frequencies) in this compound.

This effect is most pronounced for modes that directly involve the movement of the hydrogen/deuterium atoms:

C-H vs. C-D Stretching: The C-H stretching vibrations in dimethyl sulphate typically appear in the 2900-3000 cm⁻¹ region of the IR and Raman spectra. In this compound, the corresponding C-D stretching modes are expected to shift to a much lower frequency, approximately 2100-2250 cm⁻¹.

Bending and Rocking Modes: Similarly, the various bending (scissoring, wagging, twisting) and rocking modes of the methyl group, which appear in the fingerprint region (<1500 cm⁻¹) for dimethyl sulphate, will also shift to lower wavenumbers upon deuteration.

These isotopic shifts are invaluable for unambiguously assigning spectral bands to specific molecular motions. By comparing the spectra of the deuterated and non-deuterated compounds, vibrations associated with the methyl groups can be confidently distinguished from those of the sulphate core (S=O and S-O stretches, O-S-O bends), which are largely unaffected by the isotopic substitution. This comparative approach has been effectively used in the spectral analysis of other deuterated molecules, such as deuterated methyl halides (CD₃F). sci-hub.se

Table 2: Expected Vibrational Frequency Shifts due to Deuteration

Vibrational ModeApproximate Frequency in (CH₃)₂SO₄ (cm⁻¹)Expected Approximate Frequency in (CD₃)₂SO₄ (cm⁻¹)Reason for Shift
C-H/C-D Symmetric & Asymmetric Stretch2900 - 30002100 - 2250Increased reduced mass of C-D vs. C-H.
CH₃/CD₃ Bending (Deformation)1350 - 1470~1000 - 1100Increased mass of deuterium atoms.
S=O Asymmetric Stretch~1380~1380Vibration localized to the sulphate core.
S-O Symmetric Stretch~1000~1000Vibration localized to the sulphate core.

Conformational Analysis through Vibrational Fingerprints

The vibrational spectrum of a molecule is a unique "fingerprint" that is highly sensitive to its three-dimensional structure, or conformation. nih.gov Dimethyl sulphate and its deuterated analogue are not rigid structures; they possess rotational freedom around the C-O and S-O single bonds. This can lead to the existence of different rotational isomers (conformers), each with a distinct potential energy and a unique vibrational spectrum.

Vibrational spectroscopy, coupled with computational chemistry methods like Density Functional Theory (DFT), can be used to perform a conformational analysis. mdpi.comnih.gov The process typically involves:

Calculating Theoretical Spectra: The vibrational frequencies and intensities for various possible stable conformers of the molecule are calculated theoretically.

Comparing with Experimental Data: The calculated spectra are compared with the experimental IR and Raman spectra. The conformation whose calculated spectrum best matches the experimental one is identified as the dominant conformer present in the sample.

Features in the vibrational spectrum, such as the position, number, and splitting of peaks, especially in the complex fingerprint region, can provide clear evidence for the presence of one or multiple conformers. mdpi.com For this compound, the analysis of these vibrational fingerprints allows for the determination of the preferred orientation of the two deuterated methyl groups relative to the rest of the sulphate moiety.

Computational Chemistry Investigations

Theoretical Prediction of Reaction Pathways and Energetics

The primary reaction pathway for Di((2H3)methyl) sulphate, like its non-deuterated counterpart, is the bimolecular nucleophilic substitution (SN2) reaction, where it acts as a potent methylating agent. Computational studies, particularly those using Density Functional Theory (DFT), have been employed to elucidate the energetics of this process. These theoretical models allow for the optimization of the geometries of reactants, transition states, and products, and the subsequent calculation of their relative energies.

A key application of DFT in this context is to compare the methylating capabilities of different reagents. For instance, a study utilizing the B3LYP/6-31G(d,p) level of theory compared the methylation reactions of dimethyl sulfate (B86663) and dimethyl carbonate. Such studies calculate properties like charge densities to rationalize the observed reactivity, concluding that the alkoxy carbons in dimethyl sulfate are the primary reactive sites due to electronic factors and steric hindrance.

Below is a representative data table illustrating the type of energetic data that can be obtained from DFT calculations for a generic SN2 methylation reaction involving a sulfate-based methylating agent.

SpeciesRelative Energy (kcal/mol)Key Geometric ParameterParameter Value (Å)
Reactants (R-X + Nu⁻)0.0--
Transition State ([Nu---R---X]⁻)+15.5C-Nu Distance2.25
C-X Distance2.30
Products (R-Nu + X⁻)-25.0--

This table is illustrative and provides typical values for an SN2 reaction. Actual values would vary depending on the specific nucleophile, solvent, and level of theory used in the calculation.

Modeling of Deuterium (B1214612) Isotope Effects

The substitution of protium (B1232500) (¹H) with deuterium (²H) in the methyl groups of dimethyl sulfate leads to kinetic isotope effects (KIEs), which can be effectively modeled using computational methods. The primary KIE in this case is a secondary effect, as the C-D bonds are not broken in the rate-determining step of the SN2 reaction. However, the change in mass affects the vibrational frequencies of the molecule, particularly the C-D stretching and bending modes.

According to transition state theory, the KIE is related to the differences in zero-point vibrational energies (ZPVE) between the deuterated and non-deuterated species in the reactant state and the transition state. Computational models, typically employing DFT, can calculate these vibrational frequencies for both the ground state and the transition state structures.

The general principles for modeling secondary KIEs in methyl transfer reactions are as follows:

Vibrational Frequency Calculations: The harmonic vibrational frequencies of both the protiated (CH₃) and deuterated (CD₃) methylating agent and the corresponding transition states are calculated.

Zero-Point Energy (ZPE) Calculation: The ZPE for each species is calculated as the sum of all vibrational frequencies multiplied by ½h (where h is Planck's constant).

KIE Prediction: The KIE (kH/kD) is then predicted based on the difference in the ZPE between the transition state and the reactant for both the light and heavy isotopologues.

For a typical SN2 reaction, the C-H (or C-D) bending frequencies often become stiffer in the transition state as the carbon atom moves from a tetrahedral (sp³) to a trigonal bipyramidal geometry. This increase in vibrational frequency leads to a higher ZPE for the transition state. Since the ZPE of a C-D bond is lower than that of a C-H bond, the increase in ZPE upon reaching the transition state is less pronounced for the deuterated species. This generally results in a lower activation energy for the deuterated reactant and a so-called "inverse" KIE (kH/kD < 1). However, the precise value of the KIE is sensitive to the specific geometry and vibrational modes of the transition state.

Computational studies on model SN2 methyl transfer reactions have shown that factors such as the tightness of the transition state and interactions with the surrounding environment can significantly influence the magnitude of the calculated KIE. For this compound, a detailed computational analysis would be required to predict the exact value of the deuterium KIE for a specific methylation reaction.

Advanced Quantum Mechanical Studies of Molecular Properties

Beyond reaction energetics, advanced quantum mechanical calculations provide a wealth of information about the intrinsic molecular properties of this compound. These studies often employ high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), in conjunction with large basis sets to achieve high accuracy.

One area of focus is the conformational landscape of the molecule. Theoretical studies on dimethyl sulfate have identified different stable conformers, with the most stable being the GG conformer, which possesses C₂ symmetry. These calculations provide insights into the relative energies of different rotational isomers and the barriers to their interconversion.

Another important application is the theoretical prediction of vibrational spectra (infrared and Raman). By calculating the harmonic (and sometimes anharmonic) vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing these calculated spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions. For this compound, such calculations would predict a shift to lower frequencies for vibrational modes involving the methyl groups compared to the non-deuterated analogue, a direct consequence of the heavier mass of deuterium.

The table below presents a selection of calculated molecular properties for the most stable conformer of dimethyl sulfate, which serve as a baseline for understanding the properties of its deuterated counterpart.

Molecular PropertyCalculated ValueMethod/Basis Set
Dipole Moment4.5 DB3LYP/aug-cc-pVQZ
Most Stable ConformerGG (C₂ symmetry)MP2/aug-cc-pVQZ
Calculated C-H Stretch Freq. (avg)~3000 cm⁻¹DFT/B3LYP
Predicted C-D Stretch Freq. (avg)~2200 cm⁻¹(Estimated from C-H)

Note: The C-D stretch frequency is an estimation based on the typical isotopic shift from C-H stretches.

Furthermore, quantum mechanical calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions.

Broader Applications of Deuterated Methylation in Chemical Research

Synthesis of Deuterated Derivatives for Chemical and Biochemical Research

Di((2H3)methyl) sulphate is a highly effective deuterated methylating agent used in organic synthesis to introduce trideuteromethyl groups into a wide range of organic molecules. nih.gov This process of selective deuterium (B1214612) labeling is invaluable for creating deuterated analogs of compounds for various research purposes. The resulting deuterated derivatives are chemically similar to their non-deuterated counterparts but possess a distinct mass, which can be exploited in various analytical and mechanistic studies.

The synthesis of deuterated compounds using reagents like this compound is crucial for several areas of research:

Mechanistic Studies: By strategically placing deuterium labels within a molecule, chemists can trace the fate of specific atoms or functional groups through a chemical reaction. This allows for the elucidation of complex reaction mechanisms, the identification of intermediates, and a deeper understanding of reaction kinetics. synmr.in

Metabolism Studies: In pharmaceutical and biochemical research, understanding the metabolic fate of a drug or a bioactive molecule is essential. By administering a deuterated version of a compound, researchers can track its metabolic pathways and identify its metabolites using mass spectrometry. scispace.com The deuterium label acts as a clear marker, distinguishing the compound and its derivatives from endogenous molecules.

Improving Pharmacokinetic Properties: The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. This can slow down the rate of metabolic processes that involve the cleavage of that bond, potentially leading to improved pharmacokinetic profiles of drugs, such as increased half-life and reduced toxic metabolite formation. This strategy is often referred to as "deuterium switching." nih.gov

The table below provides examples of deuterated compounds synthesized for research purposes, highlighting the versatility of deuterated methylating agents.

Parent Compound Deuterated Derivative Research Application
N-methylformamided3-N-methylformamideStudying metabolic switching scispace.com
Vitamin D3 metabolitesDeuterium-labeled Vitamin D3 metabolitesInternal standards for LC-MS/MS analysis nih.gov
FluphenazineDeuterium-labeled fluphenazinePharmaceutical research documentsdelivered.com

Use in Quantitative Mass Spectrometry as Internal Standards

One of the most significant applications of deuterated compounds, including those synthesized using this compound, is their use as internal standards in quantitative mass spectrometry (MS). clearsynth.comcerilliant.com In quantitative MS, an internal standard is a compound of known concentration that is added to a sample to aid in the accurate quantification of an analyte of interest.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterium-labeled compounds, are considered the gold standard for quantitative LC-MS/MS analysis. cerilliant.comnih.gov Their utility stems from several key advantages:

Similar Physicochemical Properties: Deuterated internal standards have nearly identical chemical and physical properties to their non-deuterated (endogenous) counterparts. scispace.com This means they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.

Compensation for Variability: By behaving almost identically to the analyte, the deuterated internal standard can effectively compensate for variations in sample preparation, injection volume, and instrument response. scispace.comnih.gov The ratio of the signal from the analyte to the signal from the internal standard provides a much more accurate and reproducible measure of the analyte's concentration than the analyte's signal alone.

Increased Accuracy and Precision: The use of deuterated internal standards significantly enhances the accuracy and precision of quantitative analyses, especially in complex biological matrices like plasma or urine where matrix effects can be substantial. cerilliant.com

The following table illustrates the key characteristics and benefits of using deuterated internal standards in quantitative mass spectrometry.

Characteristic Benefit in Quantitative Mass Spectrometry
Co-elution with analyteCompensates for chromatographic variability and matrix effects at the analyte's retention time. cerilliant.com
Similar ionization efficiencyCorrects for fluctuations in the ionization process within the mass spectrometer's source. scispace.com
Distinct mass-to-charge ratioAllows for simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer. clearsynth.com
Known concentrationEnables accurate calculation of the analyte's concentration based on the signal ratio. clearsynth.com

While highly effective, it is important to be aware of potential challenges such as isotopic scrambling, where deuterium atoms may exchange with hydrogen atoms under certain conditions in the mass spectrometer. cerilliant.com Careful method development and selection of appropriate instrumental parameters can mitigate these effects.

Applications in Investigating Non-Clinical Biological Mechanisms (e.g., protein conformation via H/D exchange)

Deuterium labeling, facilitated by reagents such as this compound, plays a crucial role in investigating the structure, dynamics, and interactions of biological macromolecules. A prominent technique in this area is hydrogen/deuterium exchange mass spectrometry (HDX-MS). nih.govnih.gov

HDX-MS is a powerful biophysical method used to study protein conformation and dynamics in solution. nih.gov The fundamental principle of HDX-MS is the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from a deuterated solvent (typically D2O). The rate of this exchange is highly dependent on the local structural environment of the amide hydrogen.

Solvent Accessibility and Hydrogen Bonding: Amide hydrogens that are exposed to the solvent and not involved in stable hydrogen bonds (as in α-helices and β-sheets) will exchange rapidly with deuterium. Conversely, hydrogens that are buried within the protein's core or are part of a stable hydrogen-bonded network will exchange much more slowly.

Probing Protein Dynamics: By monitoring the rate and extent of deuterium incorporation into different regions of a protein over time, researchers can gain insights into its conformational dynamics. nih.gov Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or mutations, will alter the local environment of amide hydrogens and thus change their exchange rates.

While HDX-MS typically involves exposing the entire protein to a deuterated solvent, targeted deuterium labeling using a reagent like this compound can be employed in complementary approaches to probe specific sites within a protein or to study the role of methylation in protein function and conformation. For instance, introducing a deuterated methyl group at a specific amino acid residue can serve as a probe to investigate the local environment and dynamics at that site.

The data below summarizes the relationship between protein structure and H/D exchange rates.

Structural Environment of Amide Hydrogen Relative H/D Exchange Rate Information Gained
Highly solvent-exposed, not hydrogen-bondedFastIdentifies flexible or unstructured regions of the protein.
Part of a stable secondary structure (α-helix, β-sheet)SlowDelineates the core structural elements of the protein.
Buried within the protein coreVery SlowHighlights regions of high structural stability.
At a protein-ligand or protein-protein interfaceSlower upon bindingMaps interaction surfaces and conformational changes upon complex formation.

By providing a means to introduce a subtle yet detectable mass change, deuterated methylating agents like this compound contribute significantly to our understanding of the intricate and dynamic world of biological molecules.

Future Directions and Emerging Methodologies

Development of Sustainable Deuteromethylation Methods

The development of environmentally friendly and sustainable methylation techniques is a key focus in modern organic chemistry. mdpi.com Traditional methylating agents are often hazardous, necessitating the exploration of greener alternatives. Emerging sustainable deuteromethylation methods include the use of photo-redox catalysis, electrochemical approaches, and metal-free systems. mdpi.com

One promising sustainable strategy is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov This method utilizes deuterated methanol (B129727) (CD3OD) as the source of the deuteromethyl group, with catalysts based on earth-abundant and environmentally benign metals like iron and manganese. nih.gov The process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with a nucleophile, followed by hydrogenation of the intermediate to yield the alkylated product. nih.gov This approach is advantageous due to its atom economy and the use of a less hazardous deuteromethyl source compared to traditional reagents.

Modern approaches such as photo-redox catalysis offer an effective alternative to thermally-driven radical reactions, often proceeding under milder conditions without the need for radical initiators or additional metal oxidants. mdpi.com Electrochemical C-H functionalization is another advanced and sustainable tool where an electric current acts as the oxidant, minimizing the need for stoichiometric amounts of traditional metal-based oxidants and reducing side reactions. mdpi.com

Table 1: Comparison of Sustainable Deuteromethylation Methods

Method Reagent/Catalyst Advantages
Borrowing Hydrogen Catalysis Iron or Manganese-based catalysts with CD3OD Utilizes a cost-effective and environmentally friendly deuteromethyl source.
Photo-Redox Catalysis Visible light photocatalysts Proceeds under milder conditions, eliminates the need for radical initiators.
Electrochemical C-H Methylation Electric current as oxidant Cleaner and sustainable, eliminates the need for traditional metal oxidants.

Expanding the Scope of Substrates for Deuterated Methylation

A significant area of ongoing research is the expansion of the types of molecules that can be selectively deuteromethylated. This includes the development of methods for the late-stage functionalization of complex molecules, which is of particular interest in medicinal chemistry for modifying drug candidates to improve their pharmacological properties. researchgate.net

Recent advancements have demonstrated the successful α-trideuteromethylation of a variety of ketone derivatives, including cyclic, (hetero)aromatic, and aliphatic ketones. nih.gov In some cases, such as with acetophenone (B1666503) derivatives, di-trideuteromethylation has been achieved. nih.gov Furthermore, methods have been developed for the selective [D3]methylation of propiophenone (B1677668) derivatives using palladium catalysts. nih.gov

The scope has also been extended to include the trideuteromethylation of (hetero)aryl halides through transition-metal-catalyzed cross-coupling reactions with deuteromethyl organometallic reagents. nih.gov For instance, the rapid, room-temperature trideuteromethylation of bromonaphthalene has been reported using a palladium nanoparticle-catalyzed Kumada-Corriu cross-coupling with CD3Li generated in situ from CD3I. nih.gov Additionally, palladium-catalyzed vinylic C(sp2)-H trideuteromethylation has been achieved in simple amides. nih.gov

The synthesis of deuterated peptides and amino acids is another area of active development. researchgate.net For example, a calcium(II)-catalyzed reductive deuteration amination process has been developed for the selective synthesis of N-α-deuterated amino acids, using a d2-Hantzsch ester as the deuterium (B1214612) source. researchgate.netresearchgate.net

Table 2: Examples of Substrates for Deuterated Methylation

Substrate Class Specific Examples Method
Ketones Acetophenone derivatives, propriophenone derivatives Borrowing Hydrogen Catalysis, Palladium catalysis
(Hetero)aryl Halides Bromonaphthalene Palladium nanoparticle-catalyzed cross-coupling
Alkenes Vinylic positions in amides Palladium-catalyzed C-H functionalization
Amino Acids/Peptides N-α-deuterated amino acids Calcium(II)-catalyzed reductive deuteration amination

Synergistic Approaches: Combining Isotopic Labeling with Advanced Analytical Techniques

The full potential of isotopic labeling is realized when it is combined with powerful analytical techniques that can detect and quantify the incorporated isotopes. nih.govcreative-proteomics.com The synergy between isotopic labeling and advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has become a cornerstone of modern scientific research, enabling detailed insights into molecular dynamics. nih.govmetwarebio.comwikipedia.org

This combination is particularly impactful in the field of metabolomics, where it allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govcreative-proteomics.com By introducing isotopically labeled compounds into a biological system, researchers can follow their transformation and incorporation into various metabolites, providing a dynamic view of cellular processes. creative-proteomics.com Stable isotope labeling, for instance, introduces a dynamic dimension to information analysis, overcoming the limitations of classical metabolomics where metabolic turnover rates cannot be easily determined. creative-proteomics.com

NMR spectroscopy is a powerful tool for analyzing isotopically labeled samples, as it can distinguish between different isotopomers and provide information about their specific location within a molecule. nih.govwikipedia.org Similarly, mass spectrometry can detect the mass difference between labeled and unlabeled molecules, allowing for their sensitive and selective detection. wikipedia.org The combination of these techniques with isotopic labeling can reveal potential biomarkers, new metabolic pathways, and therapeutic targets. creative-proteomics.com

Table 3: Synergistic Applications of Isotopic Labeling and Analytical Techniques

Application Area Isotopic Label Analytical Technique Insights Gained
Metabolomics 2H, 13C, 15N NMR, Mass Spectrometry Metabolic pathway analysis, flux analysis, identification of low-concentration metabolites. nih.govcreative-proteomics.com
Protein Analysis 2H, 13C Mass Spectrometry (ICAT) Enrichment of low-abundance proteins for enhanced sensitivity. metwarebio.com
Molecular Tracking 3H, FITC (fluorescence) Fluorescence Microscopy, Scintillation Counting Spatial and metabolic tracking of molecules. metwarebio.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing Di((2H3)methyl) sulphate, and how do they differ from non-deuterated dimethyl sulfate synthesis?

  • This compound is synthesized by incorporating deuterium into methyl groups. A common method involves reacting deuterated ethanol (C₂H₅OD) with brominated intermediates, followed by sodium borodeuteride reduction and sulfate conjugation. This differs from non-deuterated dimethyl sulfate synthesis, which uses non-labeled reagents like ethanol and sodium borohydride. Critical steps include ensuring isotopic purity and minimizing proton-deuterium exchange during reactions .

Q. What analytical techniques are most effective for confirming the isotopic purity and structural integrity of this compound?

  • Gas chromatography-mass spectrometry (GC-MS) with trifluoroacetyl derivatization is widely used to assess isotopic purity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ²H NMR) and infrared (IR) spectroscopy can confirm deuterium incorporation and sulfate group integrity. Deuterium content is quantified via molecular ion clusters in mass spectra .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Due to its carcinogenic and corrosive properties, use enclosed systems for transfers and wear impermeable PPE (e.g., Neoprene or Viton gloves, Tychem® SL suits). Work in fume hoods with secondary containment, and follow OSHA standards (29 CFR 1910.132) for hazard mitigation. Emergency measures include immediate decontamination and contacting poison control (1-800-222-1222) .

Advanced Research Questions

Q. How does isotopic substitution (²H vs. ¹H) in this compound influence its reactivity in alkylation reactions compared to non-deuterated dimethyl sulfate?

  • Deuterium’s higher mass reduces zero-point energy, potentially slowing reaction kinetics (kinetic isotope effect). Studies comparing deuterated and non-deuterated analogs in nucleophilic substitutions (e.g., with amines or alcohols) show measurable differences in activation energy and reaction rates. These effects must be calibrated in mechanistic studies to avoid misinterpretation of data .

Q. What methodological challenges arise when using this compound as an internal standard in bioanalytical assays, and how can they be addressed?

  • Challenges include low recovery rates during extraction (e.g., ~30% from Amberlite XAD-2 columns) and potential isotopic exchange in aqueous environments. Mitigation strategies involve spiking deuterated standards early in sample preparation, using stable derivatization agents (e.g., trifluoroacetic anhydride), and validating recovery via parallel calibration curves .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different experimental models?

  • Contradictions may arise from variations in exposure routes (inhalation vs. dermal) or model systems (in vitro vs. in vivo). A systematic review should compare study conditions, including dose metrics, endpoint measurements, and metabolic pathways. Cross-referencing with dimethyl sulfate’s toxicological profile (CAS 77-78-1) can contextualize deuterium-specific effects .

Q. What strategies optimize the stability of this compound in long-term storage for reproducible experimental outcomes?

  • Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Use argon-purged vials and desiccants (e.g., phosphorus pentoxide) to minimize moisture ingress. Regular stability testing via GC-MS or LC-MS is recommended to detect degradation products like deuterated methanol or sulfuric acid .

Methodological Considerations

  • Reproducibility : Document deuterium enrichment levels (e.g., via isotopic abundance tables) and batch-specific QC data .
  • Data Validation : Use triplicate analyses and internal standards to account for matrix effects in biological samples .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous material disposal and occupational exposure limits (e.g., NJDEP Hotline: 1-877-927-6337) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di((2H3)methyl) sulphate
Reactant of Route 2
Di((2H3)methyl) sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.